molecular formula C7H8FN3O3 B2420847 1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid CAS No. 2305185-33-3

1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid

Cat. No. B2420847
CAS RN: 2305185-33-3
M. Wt: 201.157
InChI Key: JTUMWDXQJBUSOM-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Scientific Research Applications

Synthesis and Structural Applications

  • Peptidomimetics and Biologically Active Compounds : 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, is useful for creating peptidomimetics or biologically active compounds based on the triazole scaffold, demonstrating the potential of triazole derivatives in pharmaceutical and biochemical research (Ferrini et al., 2015).

  • Microwave-Assisted Synthesis : Demonstrating the versatility of triazole compounds, a study on microwave-assisted synthesis of triazole derivatives highlights their broad biological significance, indicating the potential for rapid and efficient production of triazole-based compounds (Zaheer et al., 2021).

  • Corrosion Inhibitors : Triazole Schiff bases have been investigated as corrosion inhibitors, suggesting that triazole derivatives, including 1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid, could have applications in materials science and engineering (Chaitra et al., 2015).

  • Metal-Organic Frameworks : Triazole-carboxylic acid ligands have been used in constructing metal-organic frameworks, suggesting that similar triazole derivatives might be applicable in the development of novel materials with potential use in various industries (Adarsh et al., 2015).

  • Photophysical Properties : The study of 2-aryl-1,2,3-triazol-4-carboxylic acids indicates their application in developing fluorophores with sensitivity to microenvironment changes, which could be significant in biological research and sensor technology (Safronov et al., 2020).

  • Antimicrobial Activity : Triazole derivatives have been evaluated for antimicrobial activity, showing potential for development into new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Holla et al., 2005).

properties

IUPAC Name

1-[(3R,4R)-4-fluorooxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O3/c8-4-2-14-3-6(4)11-1-5(7(12)13)9-10-11/h1,4,6H,2-3H2,(H,12,13)/t4-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMWDXQJBUSOM-UJURSFKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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